molecular formula C14H9BrClNO B8498136 2-(2-Bromo-benzyloxy)-5-chloro-benzonitrile

2-(2-Bromo-benzyloxy)-5-chloro-benzonitrile

Cat. No.: B8498136
M. Wt: 322.58 g/mol
InChI Key: QGPKGPIGDLQGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-benzyloxy)-5-chloro-benzonitrile is a useful research compound. Its molecular formula is C14H9BrClNO and its molecular weight is 322.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrClNO

Molecular Weight

322.58 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]-5-chlorobenzonitrile

InChI

InChI=1S/C14H9BrClNO/c15-13-4-2-1-3-10(13)9-18-14-6-5-12(16)7-11(14)8-17/h1-7H,9H2

InChI Key

QGPKGPIGDLQGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-bromo-benzyl bromide (5.00 g, 20.0 mmol) and 2-cyano-4-chloro-phenol (13.2 g, 21.0 mmol) in anhydrous DMF under argon was added 95% NaH (0.56 g, 22.0 mmol) portionwise. This reaction mixture was stirred at room temperature for 1.5 hours and then quenched with water. The resulting mixture was diluted with ether (400 mL), and washed sequentially with water (3×100 mL), 1N NaOH solution (2×30 mL), saturated NaHCO3 solution (1×60 mL) and brine (1×60 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give 5.30 g of 2-(2-Bromo-benzyloxy)-5-chloro-benzonitrile Example 348A in 82% yield. HPLC Rt=3.89 min (YMC S5 ODS column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm) LC/MS: M+H=322
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two

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